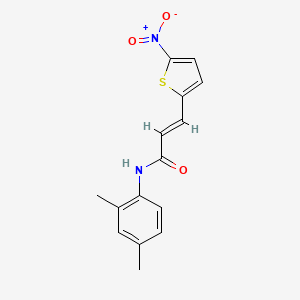

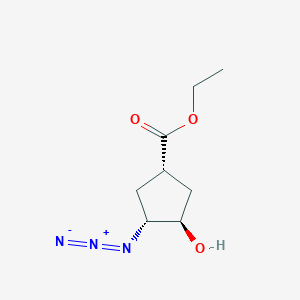

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamides, which are known for their ability to inhibit enzymes and modulate biological processes.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Applications

Molecularly Imprinted Polymers (MIPs) for Analyte Extraction :Molecularly imprinted polymers utilizing acrylamide as a functional monomer have been developed for the selective extraction of analytes, such as fenthion from olive oil, demonstrating high selectivity and recovery rates. This suggests potential for “(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide” in creating specific binding sites for target molecules in complex matrices (Bakas et al., 2014).

Controlled Polymerization for Drug Delivery :The controlled polymerization of acrylamide derivatives has been explored for drug delivery applications. For instance, poly(N-isopropyl acrylamide) (PNIPAM) demonstrates temperature-responsive behavior, which can be utilized in creating smart drug delivery systems (Convertine et al., 2004).

Degradable Scaffolds for Tissue Engineering :Thermoresponsive and biodegradable scaffolds based on poly(N-isopropyl acrylamide) have been synthesized for tissue engineering applications, offering potential pathways for utilizing acrylamide derivatives in creating scaffolds that respond to physiological temperatures (Galperin et al., 2010).

Mechanistic Insights and Chemical Properties

Asymmetric 1,3-Dipolar Cycloadditions :The asymmetric 1,3-dipolar cycloaddition reactions involving acrylamides have been studied, providing valuable insights into the stereoselective synthesis of complex molecules, which could guide the synthesis and application of the specified compound in organic synthesis (Kissane & Maguire, 2010).

Polymerization Studies for Enhanced Oil Recovery :The radical homopolymerization of acrylamide derivatives, such as N-(4-iodo-1,3-diphenylbutyl) acrylamide, has been explored, indicating potential applications in enhanced oil recovery and further chemical modifications due to the presence of functional groups (Huang et al., 2019).

Propiedades

IUPAC Name |

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-3-6-13(11(2)9-10)16-14(18)7-4-12-5-8-15(21-12)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGGUPYBZFVEPV-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2,4-dimethylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2721367.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile](/img/structure/B2721369.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide](/img/structure/B2721371.png)

![N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2721376.png)

![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/no-structure.png)

![ethyl 4-({[3-oxo-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2721381.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)